3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE
Overview
Description
3-CYCLOHEXYL-N-{4-[(3,4-DIMETHYL-5-ISOXAZOLYL)SULFAMOYL]PHENYL}PROPANAMIDE is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide is 405.17222752 g/mol and the complexity rating of the compound is 607. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Selective Endothelin Receptor Antagonists
A significant area of application for compounds structurally related to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide" is in the development of selective endothelin (ET) receptor antagonists. For instance, derivatives such as N-(3,4-dimethyl-5-isoxazolyl)-4'-(2-oxazolyl)[1,1'-biphenyl]-2-sulfonamide have been identified as promising leads for selective ET receptor antagonists. These compounds exhibit significant binding affinity and selectivity for the ET(A) receptor, indicating potential therapeutic applications in cardiovascular diseases and other conditions where endothelin receptors play a crucial role (Murugesan et al., 2003).
Antimicrobial Agents
Compounds incorporating a sulfamoyl moiety, similar to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide", have been explored for their antimicrobial properties. A study aimed at synthesizing new heterocyclic compounds with a sulfamoyl moiety demonstrated promising in vitro antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Darwish et al., 2014).
Cancer Research
In the context of cancer research, sulfonamides, particularly those related to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide", have been utilized due to their inhibitory effects on carbonic anhydrases (CAs) overexpressed in tumors. Research into ruthenium(II) p-cymene complexes with Schiff base ligands of benzenesulfonamide has shown selective cytotoxicity toward cancer cells, providing insights into potential anticancer treatments (Maji et al., 2021).
Anti-inflammatory Agents
Research on novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety, akin to "3-cyclohexyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)propanamide", has led to the discovery of compounds with significant anti-bacterial, antifungal, and anti-inflammatory activities. These findings indicate the potential of such compounds in developing new anti-inflammatory drugs (Kendre et al., 2015).
Molecular Docking and DFT Calculations
Studies have also focused on the synthesis, biological evaluation, and molecular docking of benzenesulfonamide derivatives for their antimicrobial activity. This research area includes density functional theory (DFT) calculations to understand the molecular structure and interactions, further highlighting the application of such compounds in medicinal chemistry and drug design (Fahim & Shalaby, 2019).
Properties
IUPAC Name |
3-cyclohexyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S/c1-14-15(2)22-27-20(14)23-28(25,26)18-11-9-17(10-12-18)21-19(24)13-8-16-6-4-3-5-7-16/h9-12,16,23H,3-8,13H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVKXOKOHKJINU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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